

GUB03385: A Novel Dual Agonist for the Potential Treatment of Obesity

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GUB03385 is a novel, long-acting prolactin-releasing peptide (PrRP) analogue with potent dual agonist activity at the G protein-coupled receptor 10 (GPR10) and the neuropeptide FF receptor type 2 (NPFF2R). Preclinical studies have demonstrated its significant potential as a therapeutic agent for obesity. This technical guide provides a comprehensive overview of the available data on **GUB03385**, including its mechanism of action, preclinical efficacy, and detailed experimental methodologies. The information is intended to support further research and development of this promising compound.

Introduction

Obesity is a global health crisis with a growing prevalence, creating a significant unmet medical need for effective and safe therapeutic interventions. **GUB03385**, a lipidated PrRP31 analogue developed by Gubra, has emerged as a promising candidate for the treatment of obesity. This document details the scientific foundation for the potential therapeutic applications of **GUB03385**, focusing on its dual agonism of GPR10 and NPFF2R, which are implicated in the regulation of energy homeostasis and appetite.

Mechanism of Action

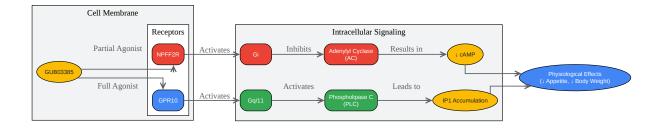


GUB03385 exerts its effects through the simultaneous activation of two G protein-coupled receptors: GPR10 and NPFF2R.

- GPR10 (Prolactin-releasing peptide receptor): GPR10 is primarily coupled to the Gq/11 signaling pathway. Activation of GPR10 by GUB03385 leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.
- NPFF2R (Neuropeptide FF receptor 2): NPFF2R is predominantly coupled to the Gi signaling pathway. Agonism of NPFF2R by GUB03385 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The synergistic activation of these two pathways in key brain regions involved in appetite and energy expenditure is believed to be the primary driver of the anti-obesity effects of **GUB03385**.

Signaling Pathway of GUB03385



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Caption: **GUB03385** dual agonism on GPR10 and NPFF2R pathways.



Preclinical Data In Vitro Receptor Activation

The potency and efficacy of **GUB03385** and its active metabolites were assessed using Homogeneous Time-Resolved Fluorescence (HTRF) assays.

Compound	Target	Assay Type	Potency (EC50)	Efficacy
GUB03385	GPR10	IP-One	0.4 nM	Full Agonist
NPFF2R	cAMP	20 nM	Partial Agonist	
GUB08248 (Metabolite)	GPR10	IP-One	0.5 nM	Full Agonist
NPFF2R	cAMP	2.5 nM	Partial Agonist	
GUB08251 (Metabolite)	GPR10	IP-One	1.3 nM	Full Agonist
NPFF2R	cAMP	3.6 nM	Partial Agonist	

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

The anti-obesity effects of **GUB03385** were evaluated in a diet-induced obese (DIO) mouse model.

Compound	Dose	Treatment Duration	Body Weight Loss (Day 7)	Sustained Weight Loss (Day 13 - Washout)
GUB03385	Not Specified	7 days (s.c. once daily)	8.2% ± 0.7%	13.0% ± 1.2%
GUB02647 (analogue)	Not Specified	7 days (s.c. once daily)	11.8% ± 1.0%	8.1% ± 1.0%



Experimental Protocols In Vitro Receptor Activation Assays

This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream metabolite of the Gq pathway.

- Cell Line: Human GPR10 Chem 1 cells.
- Technology: HTRF IP-One assay kit (Cisbio).
- Protocol:
 - Cells are seeded in a microplate and incubated.
 - GUB03385 or its metabolites are added at various concentrations.
 - The cells are stimulated for 30 minutes at 37°C.
 - IP1-d2 conjugate and anti-IP1 cryptate antibody are added.
 - The plate is incubated for 1 hour at room temperature.
 - The HTRF signal is read on a compatible plate reader (emission at 665 nm and 620 nm).
 - The ratio of the two emission signals is calculated and used to determine IP1 concentrations.

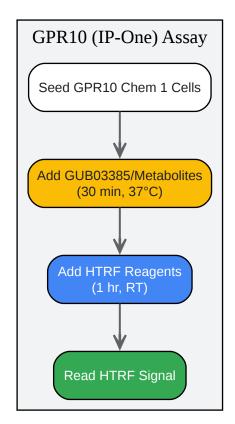
This assay measures the inhibition of cyclic AMP (cAMP) production, indicative of Gi pathway activation.

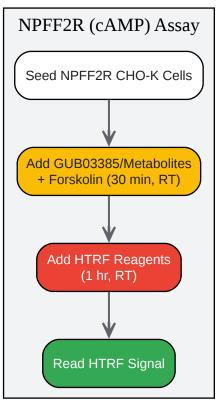
- Cell Line: Human NPFF2R CHO-K cells.
- Technology: HTRF cAMP dynamic 2 assay kit (Cisbio).
- Protocol:
 - Cells are seeded in a microplate.



- GUB03385 or its metabolites are added in the presence of a fixed concentration of forskolin (3 μM) to stimulate cAMP production.
- The cells are incubated for 30 minutes at room temperature.
- cAMP-d2 conjugate and anti-cAMP cryptate antibody are added.
- The plate is incubated for 1 hour at room temperature.
- The HTRF signal is read on a compatible plate reader.
- A decrease in the HTRF signal indicates inhibition of cAMP production.

Experimental Workflow for In Vitro Assays





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Caption: Workflow for GPR10 and NPFF2R in vitro functional assays.



In Vivo Diet-Induced Obese (DIO) Mouse Study

- Animal Model: Male C57BL/6J mice are typically used.
- Diet: A high-fat diet (HFD), often with 45-60% of calories from fat, is administered for a period of 10-15 weeks to induce an obese phenotype.
- Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the start of the experiment.
- Treatment: **GUB03385** is administered via subcutaneous (s.c.) injection, typically once daily. A vehicle control group is included.
- Measurements:
 - Body weight is recorded daily or weekly.
 - Food intake is measured regularly.
- Washout Period: A treatment-free period to assess the sustainability of the compound's effects.
- Ethical Considerations: All animal procedures must be conducted in accordance with relevant animal welfare regulations and approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion and Future Directions

GUB03385 represents a promising novel therapeutic candidate for the treatment of obesity, with a well-defined dual mechanism of action and robust preclinical efficacy. The sustained body weight loss observed even after cessation of treatment suggests a potential for long-lasting effects. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of **GUB03385** and its active metabolites, and to establish its safety and efficacy in higher animal models before progressing to clinical trials. The detailed methodologies provided in this guide are intended to facilitate the replication and extension of these important preclinical findings.







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